molecular formula C21H20N2O4 B12017523 N'-(3-ethoxy-4-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide CAS No. 349646-05-5

N'-(3-ethoxy-4-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide

Cat. No.: B12017523
CAS No.: 349646-05-5
M. Wt: 364.4 g/mol
InChI Key: AQLGVJHXZDAWTC-LPYMAVHISA-N
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Description

N’-(3-ethoxy-4-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is an organic compound that belongs to the class of hydrazides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-ethoxy-4-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 2-(2-naphthyloxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-ethoxy-4-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N’-(3-ethoxy-4-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide
  • 2-(2-naphthyloxy)acetohydrazide
  • N’-(4-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide

Uniqueness

N’-(3-ethoxy-4-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Conclusion

N’-(3-ethoxy-4-hydroxybenzylidene)-2-(2-naphthyloxy)acetohydrazide is a compound with diverse potential applications in various fields

Properties

CAS No.

349646-05-5

Molecular Formula

C21H20N2O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C21H20N2O4/c1-2-26-20-11-15(7-10-19(20)24)13-22-23-21(25)14-27-18-9-8-16-5-3-4-6-17(16)12-18/h3-13,24H,2,14H2,1H3,(H,23,25)/b22-13+

InChI Key

AQLGVJHXZDAWTC-LPYMAVHISA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2)O

Origin of Product

United States

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